Diethyl 2,3-diethoxysuccinate

Description

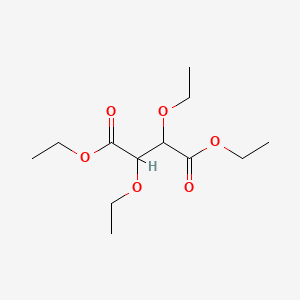

Diethyl 2,3-diethoxysuccinate is a succinic acid derivative characterized by two ethoxy (-OCH₂CH₃) groups at the 2 and 3 positions and two ethyl ester (-COOCH₂CH₃) groups. Succinate derivatives are widely utilized as intermediates in organic synthesis, pharmaceuticals, and polymer chemistry due to their versatile reactivity and functional group diversity .

Properties

CAS No. |

7153-16-4 |

|---|---|

Molecular Formula |

C12H22O6 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

diethyl 2,3-diethoxybutanedioate |

InChI |

InChI=1S/C12H22O6/c1-5-15-9(11(13)17-7-3)10(16-6-2)12(14)18-8-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

KWALRSPAGVOALG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C(=O)OCC)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,3-diethoxysuccinate can be synthesized through the esterification of succinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where succinic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is continuously distilled to separate the ester product from the reaction by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-diethoxysuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl 2,3-dioxosuccinate.

Reduction: Reduction reactions can convert it to diethyl 2,3-dihydroxysuccinate.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Diethyl 2,3-dioxosuccinate.

Reduction: Diethyl 2,3-dihydroxysuccinate.

Substitution: Various substituted succinates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,3-diethoxysuccinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: This compound is used in the production of polymers and as a plasticizer.

Mechanism of Action

The mechanism by which diethyl 2,3-diethoxysuccinate exerts its effects depends on the specific reaction or application. In enzyme-catalyzed reactions, it may act as a substrate that undergoes transformation through the catalytic activity of the enzyme. The molecular targets and pathways involved vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Diethyl 2,3-diethoxysuccinate with structurally related succinate esters, focusing on functional groups, physical properties, synthesis, and applications.

Diethyl 2,3-Dihydroxysuccinate

- Structure : Contains hydroxyl (-OH) groups at positions 2 and 3 instead of ethoxy groups.

- Synthesis : Synthesized from (2R,3R)-diethyl 2,3-dihydroxysuccinate via GPII reactions with silver(I) oxide, yielding derivatives like (2R,3R)-Diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate (18% yield) .

- Properties : Higher polarity due to hydroxyl groups, leading to distinct solubility in polar solvents. IR spectra show characteristic -OH stretches (~3400 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

- Applications : Used as chiral building blocks in asymmetric synthesis .

Diethyl 2,3-Dioxobutanedioate

- Structure : Features ketone (-C=O) groups at positions 2 and 3.

- Properties :

- Reactivity : The electron-withdrawing dioxo groups enhance electrophilicity, making it reactive toward nucleophiles.

- Applications : Intermediate in ketone-based condensations and heterocycle synthesis .

Diethyl Acetylsuccinate

- Structure : Contains an acetyl (-COCH₃) substituent on the succinate backbone.

- Synthesis : Prepared via acetylation of succinic acid derivatives.

- Properties : The acetyl group increases steric bulk and alters solubility compared to ethoxy analogs.

- Applications : Used in pharmaceutical intermediates and agrochemicals .

Dimethyl 2-Oxosuccinate

- Structure : Methyl ester groups with a ketone at position 2.

- Applications : Precursor for biodegradable polymers and chelating agents .

Table 1: Comparative Analysis of Succinate Derivatives

Q & A

Basic: What are the key synthetic routes for Diethyl 2,3-diethoxysuccinate, and how do reaction conditions influence yield?

This compound is typically synthesized via esterification or transesterification of succinic acid derivatives. A common approach involves modifying hydroxyl groups in dihydroxysuccinate esters (e.g., diethyl tartrate) with ethoxy substituents. For example, describes a method using (2R,3R)-diethyl 2,3-dihydroxysuccinate as a precursor, reacting it with ethyl 2-(bromomethyl)acrylate in the presence of CuCl₂ and K₂CO₃ in DMF to introduce functional groups . Key factors affecting yield include:

- Catalyst choice : Copper salts enhance reaction efficiency by stabilizing intermediates.

- Solvent polarity : Polar aprotic solvents like DMF improve solubility of ionic intermediates.

- Temperature : Reactions often proceed at 80–100°C to overcome activation barriers.

Purification via column chromatography (hexanes/EtOAc gradients) is critical to isolate high-purity products .

Basic: How does stereochemistry in starting materials impact the configuration of this compound?

The stereochemical integrity of precursors like diethyl tartrate (CAS 87-91-2) directly dictates the product’s configuration. and highlight that (2R,3R)-diethyl 2,3-dihydroxysuccinate retains its stereochemistry during ethoxylation, as seen in the synthesis of (2R,3R)-diethyl 2-((2-(ethoxycarbonyl)allyl)oxy)-3-hydroxysuccinate . Chiral HPLC or polarimetry should be used to verify enantiopurity post-synthesis. Racemization risks arise under acidic/basic conditions, necessitating pH-controlled environments.

Advanced: How can reaction conditions be optimized for multi-step syntheses of this compound derivatives?

Optimization requires balancing reactivity and selectivity:

- Stepwise functionalization : demonstrates sequential etherification and esterification using iPr₂NEt as a base to minimize side reactions during phosphonate coupling .

- Catalyst screening : Fac-Ir(ppy)₃ photocatalysts ( ) enable radical-based modifications under mild conditions, reducing decomposition .

- In-line monitoring : Techniques like FTIR or NMR tracking of intermediates (e.g., diethyl 2-oxo-2-arylethylphosphonates in ) help identify bottlenecks .

Statistical tools (e.g., DoE) can model variables like temperature, stoichiometry, and solvent ratios to maximize yield (>80%) .

Advanced: What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from dynamic stereochemistry or impurity overlap. Effective strategies include:

- 2D NMR (COSY, HSQC) : Resolves signal overlap in crowded regions, as shown in for diethyl (2-(3,5-dimethoxyphenyl)-2-oxoethyl)phosphonate .

- High-resolution MS : Differentiates isotopic patterns (e.g., diethyl [2,3-¹³C₂]succinate in ) from contaminants .

- X-ray crystallography : Confirms absolute configuration for crystalline derivatives, such as epoxysuccinate analogs in .

Advanced: How do computational methods aid in designing novel this compound-based compounds?

- Retrosynthetic analysis : Prioritizes steps with high atom economy (e.g., one-pot reactions for diethyl 2-amino-4-(3-chlorophenyl)-5-oxo-1-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate ) .

- DFT calculations : Models transition states to predict regioselectivity in ethoxylation or phosphorylation .

These tools reduce trial-and-error, accelerating discovery of derivatives for drug delivery or polymer applications .

Advanced: What are the challenges in scaling up laboratory syntheses of this compound for industrial research?

Key challenges include:

- Purification scalability : Column chromatography () is impractical at large scales; alternatives like distillation or crystallization (e.g., diethyl L-malate in ) require solvent optimization .

- Catalyst recovery : Heterogeneous catalysts (e.g., immobilized Cu) improve recyclability vs. homogeneous systems .

- Thermal stability : Decomposition above 150°C () necessitates strict temperature control during reflux .

Methodological: How can researchers validate the stability of this compound under varying storage conditions?

Stability studies should assess:

- Hydrolytic degradation : Monitor ester bond cleavage via pH-dependent HPLC ( recommends neutral buffers) .

- Oxidative stability : Accelerated aging tests under O₂ or UV light (relevant for photolabile derivatives in ) .

- Moisture sensitivity : Karl Fischer titration quantifies water uptake in hygroscopic samples .

Methodological: What safety protocols are critical when handling this compound in laboratory settings?

While not classified as hazardous (), precautions include:

- Ventilation : Use fume hoods during synthesis to avoid inhalation (per ) .

- PPE : Nitrile gloves and goggles prevent skin/eye contact () .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as non-halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.